![molecular formula C22H26FN3O5S B2965588 N1-(4-fluorophenethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896288-08-7](/img/structure/B2965588.png)
N1-(4-fluorophenethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
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Description
N1-(4-fluorophenethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H26FN3O5S and its molecular weight is 463.52. The purity is usually 95%.
BenchChem offers high-quality N1-(4-fluorophenethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-fluorophenethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Orexin Receptor Antagonism and Compulsive Behaviors
Research has explored the role of orexin receptors in compulsive food consumption, suggesting that antagonism at these receptors could represent novel pharmacological treatments for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012). This study examines compounds acting on orexin receptors, similar in conceptual application to the modulation of specific receptor pathways by complex molecules.
Novel Fluorinated Polyamides
A study on the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties highlights the development of high-performance materials with potential applications in the fields of electronics due to their low dielectric constants and high thermal stability (Liu et al., 2013). This research underscores the utility of incorporating fluorophenyl and methoxyphenylsulfonyl groups into polymers, relevant to the structural features of the compound .
Structural Analysis of Polymers
The spectroscopic and magnetic resonance elucidation of polymers derived from interactions involving fluorophenyl and methoxyphenylsulfonyl units provides insights into the structural and functional characterization of complex organic molecules (Paventi et al., 1996). This type of study demonstrates the scientific interest in understanding the detailed structure-activity relationships of compounds with specific functional groups.
Electrophysiological Effects of Dual Orexin Receptor Antagonists
In another study, the biochemical and electrophysiological characterization of almorexant, a dual orexin receptor antagonist, was compared with selective orexin receptor antagonists (Malherbe et al., 2009). This research highlights the potential therapeutic applications of receptor antagonists in modulating physiological processes, echoing the broader implications of studying complex compounds that target specific receptors.
properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-31-19-8-10-20(11-9-19)32(29,30)26-14-2-3-18(26)15-25-22(28)21(27)24-13-12-16-4-6-17(23)7-5-16/h4-11,18H,2-3,12-15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSUJWMGWFQKJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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